3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate” is a chemical compound. It is recognized as a readily available and quite convenient synthon for the preparation of various mono- and bisderivatives of pyridine .
Synthesis Analysis
The synthesis of this compound involves various chemical modifications, including Claisen–Schmidt condensation, Claisen ester condensation, and other reactions . Aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives .Molecular Structure Analysis
The molecular structure of this compound has been characterized by infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), elemental analysis, ultraviolet spectrum (UV), and fluorescence techniques, together with X-ray single crystal diffraction .Chemical Reactions Analysis
The reactions of 3,5-diacetyl-2,6-dimethylpyridine with some hydrazides also provided the respective bishydrazones . The compound was used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 175–180°C and solubility in most organic solvents .Mechanism of Action
Target of Action
The primary targets of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate, also known as Hantzsch ester , are activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines . These targets play a crucial role in various biochemical reactions, including transfer hydrogenations .
Mode of Action
Hantzsch ester interacts with its targets through a process known as transfer hydrogenation . The presence of a Lewis or Brønstedt acid catalyst is often required for further activation of the hydrogen acceptor . In the presence of chiral catalysts, these transfer hydrogenations can occur enantioselectively .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of α,β-unsaturated ketones . It acts as a hydrogen source in organocatalytic reductive amination and conjugate reduction . These processes can lead to the formation of various biologically active compounds .
Pharmacokinetics
It is known to be soluble in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the reduction of α,β-unsaturated ketones, it can lead to the formation of β-stereogenic aldehydes . It can also participate in the generation of an alkyl radical and a subsequent C(sp3)-C(sp3) bond formation with activated olefins .
Action Environment
The action, efficacy, and stability of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate can be influenced by various environmental factors. For example, the presence of a Lewis or Brønstedt acid catalyst can enhance its activity . Additionally, the compound’s solubility in organic solvents may affect its distribution in different environments
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUMYBRXZCSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313923 |
Source
|
Record name | MLS003115484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21197-70-6 |
Source
|
Record name | MLS003115484 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.